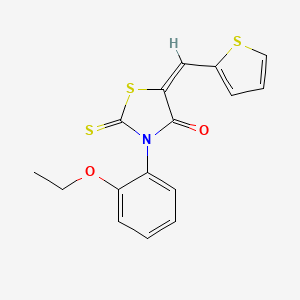

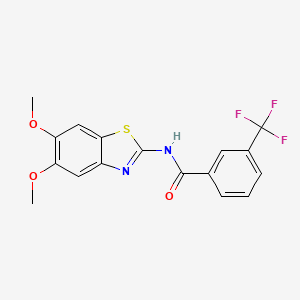

3-methoxy-1-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related pyrazole derivatives often involves the cyclization of hydrazides with various reagents to form the core pyrazole structure, which can be further substituted to achieve the desired compound. For example, compounds with a similar structure have been synthesized by reacting malon (2-methoxy-5-methyl) anilic acid hydrazide with selected substituted phenyl benzeneazo acetyl acetone in glacial acetic acid, showcasing the versatility of pyrazole synthesis methods (Pareek, Joseph, & Seth, 2010).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography to determine the 3D structure of the compound, as well as spectroscopic methods like NMR, IR, and mass spectrometry for detailed structural insights. For instance, a related compound's molecular geometry and electronic structures were optimized and calculated, indicating the electrophilic and nucleophilic regions of the molecular surface, which are crucial for understanding its chemical behavior (Kumara, Kumar, Kumar, & Lokanath, 2018).

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by their functional groups, allowing for a range of reactions, including cyclizations, substitutions, and more. These reactions are essential for the synthesis of various derivatives with potential biological activities. The detailed chemical properties are derived from theoretical and experimental analyses, providing insights into reactivity patterns and interaction capabilities with biological targets.

Physical Properties Analysis

The physical properties, including melting points, solubility, and stability, are crucial for the practical application of any chemical compound. For pyrazole derivatives, thermal stability up to certain temperatures has been reported, indicating their potential for various applications without degradation under standard conditions (Kumara et al., 2018).

Scientific Research Applications

Synthesis and Characterization

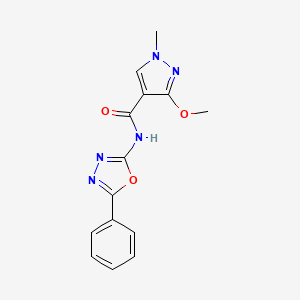

Compounds structurally related to "3-methoxy-1-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrazole-4-carboxamide" have been synthesized and characterized to explore their potential in scientific research. For instance, Hassan, Hafez, and Osman (2014) synthesized a series of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and pyrazolo[1,5-a]pyrimidine derivatives to investigate their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the importance of structural characterization in developing therapeutic agents (Hassan, Hafez, & Osman, 2014).

Antibacterial Activity

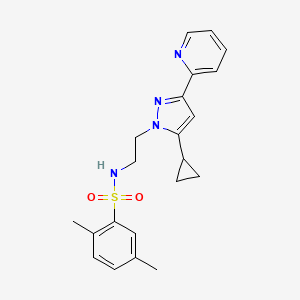

Research conducted by Rai et al. (2009) on closely related compounds, specifically 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles, demonstrated significant antibacterial activity against various bacterial strains. This study suggests the potential of such compounds in developing new antibacterial agents (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).

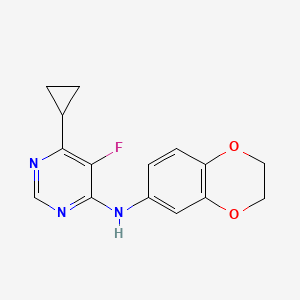

Structural Studies and Theoretical Calculations

Kumara et al. (2018) synthesized and characterized a novel pyrazole derivative, conducting comprehensive structural studies including single crystal X-ray diffraction, Hirshfeld surface analysis, and theoretical calculations to understand the molecular interactions and stability of such compounds. These studies provide insights into the structural properties that contribute to the biological activity of these molecules (Kumara, Kumar, Kumar, & Lokanath, 2018).

Pharmacological Evaluation

Faheem (2018) focused on the computational and pharmacological evaluation of novel derivatives, including 1,3,4-oxadiazole and pyrazoles, for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This research underscores the diverse pharmacological potential of compounds within this chemical class (Faheem, 2018).

properties

IUPAC Name |

3-methoxy-1-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O3/c1-19-8-10(13(18-19)21-2)11(20)15-14-17-16-12(22-14)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,15,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJOMXCUUDKWSCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(O2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxy-1-methyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-2-[2-oxo-4-(4-propan-2-yloxyphenyl)azetidin-1-yl]acetamide](/img/structure/B2483162.png)

![6-Amino-2-(trifluoromethyl)spiro[3.3]heptan-2-ol](/img/structure/B2483165.png)

![2-[4-(Difluoromethoxy)-3-methoxyphenyl]acetonitrile](/img/structure/B2483168.png)

![1'-((2-Fluorophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2483170.png)

![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2483172.png)

![2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2483173.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-methoxyphenyl)acetamide hydrochloride](/img/structure/B2483175.png)

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2483176.png)